
4-Bromochlorobenzene-D4
Overview
Description
4-Bromochlorobenzene-D4 is a deuterated derivative of 4-Bromochlorobenzene, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it valuable in various analytical and synthetic applications .
Mechanism of Action
Target of Action
4-Bromochlorobenzene-D4 is a deuterated compound of 4-Bromochlorobenzene . It is primarily used as a research tool in various chemical and biological applications . .
Mode of Action
It is known that the compound is used as a reference compound or internal standard for the quantitative analysis of other organic compounds . Its deuterium atoms provide a unique spectral signature that allows for accurate and precise measurements .
Biochemical Pathways
It is used as a tracer in environmental studies to investigate the fate and transport of pollutants in soil, water, and air .
Pharmacokinetics
It is known that the compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetone . This suggests that its bioavailability may be influenced by these properties.
Result of Action
Its primary usage in nuclear magnetic resonance (nmr) spectroscopy and environmental studies suggests that it plays a crucial role in these research areas .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound is stable under normal conditions but can react with strong oxidizing agents and reducing agents . Therefore, the environment in which this compound is used can significantly impact its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromochlorobenzene-D4 can be synthesized through several methods. One common approach involves the deuteration of 4-Bromochlorobenzene using deuterium gas or deuterated reagents under specific conditions. The reaction typically requires a catalyst and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound often involves large-scale deuteration processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
4-Bromochlorobenzene-D4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce phenolic compounds .
Scientific Research Applications
4-Bromochlorobenzene-D4 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Organic Synthesis: Serves as a precursor for the synthesis of more complex deuterated compounds.
Pharmaceutical Research: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Material Science: Employed in the study of reaction mechanisms and material properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromochlorobenzene: The non-deuterated version of the compound.
4-Chlorobromobenzene: Another isomer with different substitution patterns.
4-Bromoiodobenzene: Contains iodine instead of chlorine, leading to different reactivity.
Uniqueness
4-Bromochlorobenzene-D4 is unique due to its isotopic labeling, which makes it particularly valuable in analytical and synthetic applications. The presence of deuterium atoms can alter the physical and chemical properties of the compound, providing distinct advantages in various research contexts .
Biological Activity
4-Bromochlorobenzene-D4 is a deuterated derivative of 4-bromochlorobenzene, which is a compound with notable biological activities. This article explores its synthesis, biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound (C6H4BrClD4) is characterized by the presence of bromine and chlorine substituents on a benzene ring, with deuterium isotopes replacing hydrogen atoms. The compound exhibits unique physicochemical properties due to its halogenated structure, which influences its biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination and chlorination of benzene derivatives. The deuterated form can be synthesized using deuterated solvents or reagents during the reaction process.
Antimicrobial Activity
Research indicates that halogenated aromatic compounds, including 4-bromochlorobenzene, exhibit significant antimicrobial activity. A study demonstrated that related compounds possess promising antimicrobial properties against various bacterial strains and fungi. These effects are attributed to their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .
Anticancer Properties
Halogenated compounds have been investigated for their anticancer potential. For instance, derivatives containing bromine and chlorine have shown efficacy against cancer cell lines such as MCF7 (human breast adenocarcinoma) in vitro. The mechanism often involves the induction of apoptosis in cancer cells or disruption of cell cycle progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several halogenated compounds, including 4-bromochlorobenzene derivatives. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
- Anticancer Screening : In vitro assays on various cancer cell lines revealed that certain derivatives of 4-bromochlorobenzene exhibited cytotoxic effects comparable to established chemotherapeutics. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Research Findings Summary Table
Properties
IUPAC Name |
1-bromo-4-chloro-2,3,5,6-tetradeuteriobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl/c7-5-1-3-6(8)4-2-5/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDODQWIKUYWMW-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])[2H])Br)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745861 | |
Record name | 1-Bromo-4-chloro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134415-42-2 | |
Record name | 1-Bromo-4-chloro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 134415-42-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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